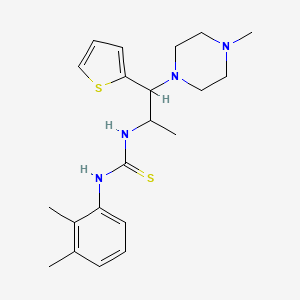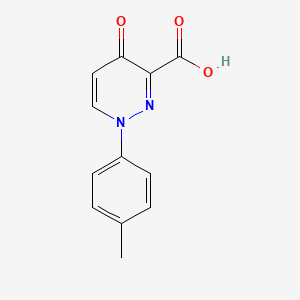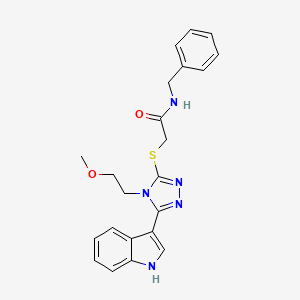
1-(1-(2-(2-metilfenil)-2-oxoetil)-2-oxo-5-fenil-2,3-dihidro-1H-1,4-diazepin-3-il)-3-bencilurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea is a useful research compound. Its molecular formula is C32H28N4O3 and its molecular weight is 516.601. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Actividad del Compuesto: Los derivados sintetizados de este compuesto, específicamente 4i, se han encontrado como potentes inhibidores de la ureasa. Exhiben actividad inhibitoria con un rango de IC50 de 0.0019 ± 0.0011 a 0.0532 ± 0.9951 μM contra la ureasa de haba (JBU). Notablemente, esta actividad supera la de la tiourea estándar (IC50 = 4.7455 ± 0.0545 μM) .
- Potencial: Si bien los estudios específicos sobre sus efectos anticancerígenos son limitados, la presencia de cadenas laterales aromáticas y alifáticas justifica la investigación. Los investigadores podrían explorar su impacto en las líneas celulares cancerosas y las vías de señalización .
Inhibición de la Ureasa
Propiedades Anticancerígenas
Estudios de Acoplamiento Molecular
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with thearyl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds .
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist, blocking the activation of the ahr . This could result in the modulation of the canonical pathway of AHR, which has been shown to occur during several chronic diseases .
Biochemical Pathways
The compound may affect the AHR-CYP1A1 axis, a biochemical pathway that plays a crucial role in various metabolic and inflammatory pathological processes . The modulation of this pathway could potentially have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds have shown a rapid absorption with peak concentrations occurring within 2 hours, and elimination with a mean half-life ranging from 7 to 11 hours . These properties suggest that the compound may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for therapeutic use.
Result of Action
Based on its potential interaction with the ahr-cyp1a1 axis, it could potentially have effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors such as the presence of other metabolites, pH, temperature, and the presence of other drugs could potentially influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs could potentially lead to drug-drug interactions, affecting the compound’s pharmacokinetics and pharmacodynamics .
Propiedades
IUPAC Name |
1-benzyl-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O3/c1-22-12-8-9-17-25(22)28(37)21-36-27-19-11-10-18-26(27)29(24-15-6-3-7-16-24)34-30(31(36)38)35-32(39)33-20-23-13-4-2-5-14-23/h2-19,30H,20-21H2,1H3,(H2,33,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHLTARXFCTZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)
![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)


![1-(3-Chloro-4-methoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2481624.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)


